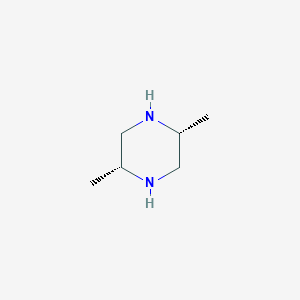

(2R,5R)-2,5-dimethylpiperazine

描述

BenchChem offers high-quality (2R,5R)-2,5-dimethylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,5R)-2,5-dimethylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(2R,5R)-2,5-dimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-5-3-8-6(2)4-7-5/h5-8H,3-4H2,1-2H3/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMWYRLQHIXVAP-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN[C@@H](CN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30878850 | |

| Record name | PIPERAZINE, 2,5-DIMETHYL-, CIS- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155836-53-6, 6284-84-0 | |

| Record name | 2,5-Dimethylpiperazine, (2R,5R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155836536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIPERAZINE, 2,5-DIMETHYL-, CIS- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-DIMETHYLPIPERAZINE, (2R,5R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IWX4GF7P8E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

(2R,5R)-2,5-dimethylpiperazine physical properties

An In-depth Technical Guide to the Physical Properties of (2R,5R)-2,5-dimethylpiperazine

Introduction

(2R,5R)-2,5-dimethylpiperazine is a chiral diamine that serves as a crucial building block in modern synthetic chemistry. Its rigid, stereochemically defined structure makes it an invaluable component in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs). A thorough understanding of its physical properties is paramount for researchers, scientists, and drug development professionals to ensure its proper handling, characterization, and application in synthetic protocols. This guide provides a comprehensive overview of the core physical properties of (2R,5R)-2,5-dimethylpiperazine, supplemented with detailed experimental protocols for their determination, offering field-proven insights into best practices.

Chemical Identity and Structure

-

IUPAC Name: (2R,5R)-2,5-dimethylpiperazine

-

Synonyms: cis-2,5-Dimethylpiperazine

-

CAS Number: 6284-84-0[1]

The structure consists of a six-membered piperazine ring with two methyl groups in a cis configuration at the 2 and 5 positions, both with an 'R' stereochemical designation.

Summary of Physical Properties

The following table summarizes the key physical properties of (2R,5R)-2,5-dimethylpiperazine, providing a quick reference for laboratory applications.

| Property | Value | Source(s) |

| Appearance | Crystals | [3] |

| Melting Point | 114 - 118 °C | [3][4][5] |

| Boiling Point | 162 - 165.9 °C | [3][5][6] |

| pKa | 9.66 (at 25 °C) | [6][7] |

| Solubility | Soluble in water | [8] |

| Flash Point | 58 °C | [6] |

Detailed Analysis of Physical Properties

Melting Point

The melting point of a solid is a critical indicator of its purity. For crystalline solids like (2R,5R)-2,5-dimethylpiperazine, a sharp melting range typically signifies high purity, while a broad or depressed range can indicate the presence of impurities. The reported melting point is in the range of 114-118 °C[3][4][5].

This protocol describes a standard and reliable method for determining the melting point of a solid organic compound.

Causality: The gradual heating of a packed capillary tube within a calibrated apparatus allows for the precise observation of the temperature range over which the solid transitions to a liquid. A slow heating rate near the expected melting point is crucial for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the (2R,5R)-2,5-dimethylpiperazine sample is completely dry and finely powdered.

-

Capillary Packing: Tap the open end of a capillary tube into the sample powder, forcing a small amount of the solid into the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the solid down. Repeat until a sample height of 2-3 mm is achieved.

-

Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.

-

Heating: Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (e.g., ~95 °C).

-

Equilibration and Observation: Once the initial temperature is reached, reduce the heating rate to 1-2 °C per minute.

-

Data Recording: Observe the sample closely. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting point is reported as the T1-T2 range.

Caption: Workflow for Melting Point Determination.

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. While (2R,5R)-2,5-dimethylpiperazine is a solid at room temperature, its boiling point of 162-165.9 °C indicates its volatility at elevated temperatures and is a key parameter for purification by distillation or for understanding its behavior in high-temperature reactions[3][5][6].

This micro-scale method is ideal for determining the boiling point with a small amount of substance.[9]

Causality: This technique relies on trapping the vapor of the heated liquid in an inverted capillary tube. The temperature at which a steady stream of bubbles emerges indicates that the vapor pressure of the liquid has overcome the atmospheric pressure. The boiling point is precisely recorded when, upon cooling, the vapor pressure inside the capillary equals the atmospheric pressure, and the liquid is drawn back into the capillary.[10]

Step-by-Step Methodology:

-

Apparatus Assembly: Attach a small test tube containing 0.5 mL of the molten (2R,5R)-2,5-dimethylpiperazine to a thermometer using a rubber band.

-

Capillary Insertion: Place a small capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Heating: Clamp the assembly in a Thiele tube filled with a high-boiling mineral oil, ensuring the sample is below the oil level. Heat the side arm of the Thiele tube gently with a Bunsen burner.

-

Observation: As the temperature rises, air will be expelled from the capillary tube. A rapid and continuous stream of bubbles will emerge from the capillary tip as the liquid's boiling point is reached.

-

Cooling and Measurement: Remove the heat and allow the apparatus to cool slowly. The stream of bubbles will slow and eventually stop. The exact temperature at which the liquid just begins to enter the capillary tube is the boiling point.

Caption: Workflow for Boiling Point Determination.

Solubility

The solubility profile of a compound provides insight into its polarity and intermolecular forces. (2R,5R)-2,5-dimethylpiperazine is noted to be soluble in water[8].

Causality: Its solubility in polar solvents like water is attributed to the presence of two secondary amine groups (-NH-), which can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with water molecules. The relatively small hydrocarbon backbone (two methyl groups and the piperazine ring) does not impart enough lipophilicity to overcome these polar interactions. This dual nature is critical in drug development, influencing both formulation and pharmacokinetic properties.

This protocol systematically evaluates a compound's solubility in a range of solvents to classify it based on its functional groups.[11]

Step-by-Step Methodology:

-

Preparation: Place approximately 20-30 mg of (2R,5R)-2,5-dimethylpiperazine into separate, clean test tubes.

-

Solvent Addition: Add 1 mL of a chosen solvent to a test tube. Start with water, followed by 5% HCl, 5% NaOH, and a non-polar organic solvent like hexane.

-

Observation: Agitate the mixture for 1-2 minutes. Observe if the solid dissolves completely.

-

Interpretation:

-

Soluble in Water: Indicates the presence of polar functional groups.

-

Insoluble in Water, Soluble in 5% HCl: Strongly suggests the presence of a basic functional group, such as an amine, which is protonated to form a water-soluble ammonium salt.

-

Insoluble in Water, Soluble in 5% NaOH: Indicates an acidic functional group.

-

Insoluble in all aqueous solutions: Suggests a non-polar molecule.

-

Caption: Logical flow for functional group classification via solubility.

pKa

The pKa is a measure of the acidity of a proton. For the conjugate acid of an amine, the pKa value indicates the strength of its basicity. The reported pKa for 2,5-dimethylpiperazine is 9.66[6][7].

Causality and Significance: This pKa value corresponds to the equilibrium constant for the dissociation of the protonated piperazine (the conjugate acid). A pKa of 9.66 indicates that (2R,5R)-2,5-dimethylpiperazine is a moderately strong base, comparable to other secondary amines. In a biological context (pH ~7.4), the piperazine ring will be predominantly in its protonated, cationic form. This is a critical consideration in drug design, as it influences receptor binding, membrane permeability, and the choice of salt form for drug formulation, which in turn affects solubility and stability.

The pKa of a basic compound is determined by titrating a solution of the compound with a strong acid and monitoring the pH change.

Conceptual Workflow:

-

Solution Preparation: A precise amount of (2R,5R)-2,5-dimethylpiperazine is dissolved in deionized water.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, known increments.

-

pH Monitoring: The pH of the solution is measured with a calibrated pH meter after each addition of acid.

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of acid added.

-

pKa Determination: The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. For a diprotic base like piperazine, two equivalence points and two pKa values may be observed.

Caption: Conceptual titration curve for determining pKa.

Spectral Data

Spectroscopic data is essential for the structural confirmation of (2R,5R)-2,5-dimethylpiperazine. Databases like PubChem and ChemicalBook provide access to various spectra.

-

¹H and ¹³C NMR (Nuclear Magnetic Resonance): These spectra provide detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity and stereochemical relationship of the atoms.[2][12]

-

IR (Infrared) Spectroscopy: IR spectra are used to identify the functional groups present. For this compound, characteristic peaks for N-H stretching and bending would be expected.[2]

-

MS (Mass Spectrometry): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.[2]

Safety and Handling

(2R,5R)-2,5-dimethylpiperazine is associated with significant hazards and must be handled with appropriate precautions.

-

GHS Hazard Classification: It is classified as a flammable solid, toxic in contact with skin, and causes severe skin burns and eye damage.[2][13]

-

Handling: Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.[14]

-

Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources. Keep the container tightly sealed.[5][6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This should be done through a licensed professional waste disposal service.[14]

Conclusion

The physical properties of (2R,5R)-2,5-dimethylpiperazine—its melting and boiling points, solubility, and basicity—are defining characteristics that dictate its application and handling. A comprehensive understanding of these properties, grounded in reliable experimental determination, is essential for its effective use as a chiral building block in pharmaceutical research and development. The protocols and data presented in this guide serve as a foundational resource for scientists, enabling them to utilize this important chemical with precision and safety.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7816, 2,5-Dimethylpiperazine. Retrieved from [Link]

-

Chemsrc (2023). (2R,5S)-2,5-Dimethylpiperazine | CAS#:2815-34-1. Retrieved from [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7057916, (2R,5R)-2,5-dimethylpiperazine. Retrieved from [Link]

-

Bouling Chemical Co., Limited (n.d.). 2,5-Dimethylpiperazine (Trans). Retrieved from [Link]

-

Cheméo (n.d.). Chemical Properties of 3,6-Dimethylpiperazine-2,5-dione (CAS 5625-46-7). Retrieved from [Link]

-

Pipzine Chemicals (n.d.). (2R,5R)-2,5-dimethylpiperazinediium. Retrieved from [Link]

-

University of Technology, Iraq (2021). Experimental No. (2) Boiling Point. Retrieved from [Link]

-

University of Calgary (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

ResearchGate (n.d.). Enantioconvergent Synthesis of (−)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. Retrieved from [Link]

-

University of the West Indies at Mona (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

PubMed (1999). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. Retrieved from [Link]

-

Chemistry LibreTexts (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

- Google Patents (1958). US2861994A - Preparation of 2,5-dimethylpiperazine.

-

BYJU'S (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

-

JoVE (2020). Video: Boiling Points - Procedure. Retrieved from [Link]

-

MySkinRecipes (n.d.). (2R,5R)-rel-2,5-Dimethylpiperazine. Retrieved from [Link]

-

University of Wisconsin-River Falls (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (2008). MSDS of 2,5-Dimethylpiperazine. Retrieved from [Link]

-

GeeksforGeeks (2023). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

University of Colorado Denver (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Chemistry LibreTexts (2024). 1.27: Experiment_727_Organic Compound Functional Groups. Retrieved from [Link]

-

ResearchGate (n.d.). ¹H NMR (A) and ¹³C NMR (B) spectra of the 2,5-dimethylpyrrole protected... Retrieved from [Link]

Sources

- 1. (2R,5R)-2,5-dimethylpiperazine | C6H14N2 | CID 7057916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-Dimethylpiperazine | C6H14N2 | CID 7816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. trans-2,5-Dimethylpiperazine 98 2815-34-1 [sigmaaldrich.com]

- 4. (2R,5S)-2,5-Dimethylpiperazine | CAS#:2815-34-1 | Chemsrc [chemsrc.com]

- 5. (2R,5R)-rel-2,5-Dimethylpiperazine [myskinrecipes.com]

- 6. 2,5-Dimethylpiperazine | 106-55-8 [chemicalbook.com]

- 7. 2,5-Dimethylpiperazine CAS#: 106-55-8 [m.chemicalbook.com]

- 8. (2R,5R)-2,5-Dimethylpiperazinediium Properties, Uses, Safety Data & Supplier China | High Purity Chemical Manufacturer [pipzine-chem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Video: Boiling Points - Procedure [jove.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. trans-2,5-Dimethylpiperazine(2815-34-1) 1H NMR spectrum [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. capotchem.cn [capotchem.cn]

A Comprehensive Technical Guide to the Synthesis of Enantiopure (2R,5R)-2,5-Dimethylpiperazine

Introduction: The Significance of (2R,5R)-2,5-Dimethylpiperazine in Modern Drug Discovery

Enantiopure (2R,5R)-2,5-dimethylpiperazine is a C2-symmetric chiral diamine that has emerged as a critical building block in contemporary medicinal chemistry. Its rigid, stereochemically defined structure provides a valuable scaffold for the synthesis of a wide array of pharmacologically active molecules. The precise spatial orientation of the two methyl groups and the two nitrogen atoms allows for the creation of ligands with high affinity and selectivity for various biological targets. This has led to its incorporation into drug candidates for a range of therapeutic areas, including but not limited to, opioid receptor modulation and kinase inhibition. The demand for enantiomerically pure (2R,5R)-2,5-dimethylpiperazine necessitates robust and scalable synthetic strategies that can deliver this key intermediate with high fidelity. This guide provides an in-depth exploration of the primary methodologies for the synthesis of enantiopure (2R,5R)-2,5-dimethylpiperazine, offering both theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.

Strategic Approaches to Enantiopure (2R,5R)-2,5-Dimethylpiperazine

The synthesis of enantiopure (2R,5R)-2,5-dimethylpiperazine can be broadly categorized into three principal strategies, each with its own set of advantages and challenges:

-

Chiral Resolution of Racemic trans-2,5-Dimethylpiperazine: This classical approach involves the separation of a racemic mixture of the trans-diastereomer using a chiral resolving agent. It is often favored for its operational simplicity and cost-effectiveness on a larger scale.

-

Chiral Pool Synthesis from D-Alanine: This strategy leverages the inherent chirality of a readily available starting material, D-alanine, to construct the desired stereoisomer. This "chiral pool" approach offers excellent stereocontrol.

-

Asymmetric Synthesis via Catalytic Hydrogenation: This modern approach involves the enantioselective reduction of a prochiral precursor, typically a 2,5-dialkylidenepiperazine-2,5-dione, using a chiral catalyst. This method can provide direct access to the desired enantiomer with high efficiency.

The following sections will delve into the technical details of each of these strategies, providing step-by-step protocols and the scientific rationale behind the experimental choices.

Methodology 1: Chiral Resolution of trans-2,5-Dimethylpiperazine

The resolution of racemic trans-2,5-dimethylpiperazine is a widely employed method that relies on the formation of diastereomeric salts with a chiral acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. Dibenzoyl-D-tartaric acid is a commonly used and effective resolving agent for this purpose.

Causality Behind Experimental Choices:

The choice of dibenzoyl-D-tartaric acid as the resolving agent is predicated on its ability to form well-defined, crystalline salts with the piperazine enantiomers. The bulky benzoyl groups often enhance the crystalline nature of the diastereomeric salts, leading to more efficient separation. The selection of the solvent system is also critical; it must be one in which the solubilities of the two diastereomeric salts are significantly different. Ethanol or methanol are frequently used as they provide a good balance of solubility and crystallinity for these types of salts.

Experimental Protocol: Resolution with Dibenzoyl-D-tartaric Acid

Step 1: Diastereomeric Salt Formation

-

In a 1 L round-bottom flask, dissolve 50 g (0.438 mol) of racemic trans-2,5-dimethylpiperazine in 500 mL of methanol.

-

In a separate 1 L beaker, dissolve 157 g (0.438 mol) of (+)-dibenzoyl-D-tartaric acid in 500 mL of methanol, warming gently if necessary.

-

Slowly add the solution of the resolving agent to the stirred solution of the racemic piperazine at room temperature.

-

A white precipitate should form. Stir the resulting slurry at room temperature for 4-6 hours to ensure complete salt formation.

Step 2: Fractional Crystallization

-

Heat the slurry to reflux until a clear solution is obtained.

-

Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt, in this case, the (2R,5R)-2,5-dimethylpiperazine-(+)-dibenzoyl-D-tartrate salt, will crystallize out.

-

For optimal crystal growth and purity, it is advisable to allow the solution to stand undisturbed for 12-16 hours.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol (2 x 50 mL).

-

Dry the crystals under vacuum.

Step 3: Liberation of the Free Base

-

Suspend the crystalline diastereomeric salt in 500 mL of water.

-

Add a 2 M solution of sodium hydroxide (NaOH) dropwise with vigorous stirring until the pH of the solution is >12. This will break the salt and liberate the free piperazine base.

-

Extract the aqueous layer with dichloromethane (3 x 200 mL).

-

Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the enantiopure (2R,5R)-2,5-dimethylpiperazine as a white solid.

Step 4: Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the final product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or by derivatization with a chiral agent followed by analysis with a non-chiral method.

Data Summary

| Parameter | Typical Value |

| Yield of resolved salt | 40-50% (based on one enantiomer) |

| Yield of free base | >95% (from the salt) |

| Enantiomeric Excess (ee) | >98% |

Workflow Diagram

Caption: Workflow for Chiral Resolution.

Methodology 2: Chiral Pool Synthesis from D-Alanine

This elegant approach utilizes the readily available and inexpensive chiral amino acid, D-alanine, as the starting material. The synthesis proceeds through the formation of a diketopiperazine intermediate, which is then reduced to the desired piperazine. The stereochemistry of the final product is directly inherited from the starting D-alanine.

Causality Behind Experimental Choices:

The key to this synthesis is the initial cyclodimerization of a D-alanine derivative to form the (3R,6R)-3,6-dimethylpiperazine-2,5-dione. This step establishes the cis-relationship of the two methyl groups. Subsequent reduction of the amide functionalities of the diketopiperazine ring must be performed with a reagent that does not affect the stereocenters. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are typically employed for this transformation.

Experimental Protocol: Synthesis from D-Alanine

Step 1: Synthesis of (3R,6R)-3,6-Dimethylpiperazine-2,5-dione

-

To a solution of D-alaninamide hydrochloride (20 g, 0.16 mol) in 200 mL of ethylene glycol in a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add sodium bicarbonate (13.5 g, 0.16 mol) in one portion.

-

Heat the mixture to 160-170 °C with vigorous stirring. The reaction progress can be monitored by the evolution of ammonia.

-

After 4-6 hours, cool the reaction mixture to room temperature.

-

Pour the mixture into 1 L of ice-water. The crude (3R,6R)-3,6-dimethylpiperazine-2,5-dione will precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from water or ethanol can be performed for further purification.

Step 2: Reduction of the Diketopiperazine

-

Caution: This step involves the use of highly reactive and pyrophoric reagents. It must be performed under an inert atmosphere (e.g., argon or nitrogen) in a fume hood.

-

In a 2 L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, suspend 10 g (0.07 mol) of (3R,6R)-3,6-dimethylpiperazine-2,5-dione in 500 mL of anhydrous tetrahydrofuran (THF).

-

Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF) (280 mL, 0.28 mol) to the suspension at 0 °C.

-

After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 12-16 hours.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of 100 mL of 6 M hydrochloric acid (HCl). Caution: Hydrogen gas will be evolved.

-

Heat the mixture to reflux for 1 hour to ensure complete hydrolysis of the borane-amine complexes.

-

Cool the mixture to room temperature and basify to pH >12 with a 10 M solution of sodium hydroxide.

-

Extract the aqueous layer with dichloromethane (3 x 200 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (2R,5R)-2,5-dimethylpiperazine.

Data Summary

| Parameter | Typical Value |

| Yield of diketopiperazine | 70-80% |

| Yield of piperazine | 60-70% |

| Enantiomeric Purity | >99% |

Workflow Diagram

Caption: Chiral Pool Synthesis Workflow.

Methodology 3: Asymmetric Synthesis via Catalytic Hydrogenation

This state-of-the-art approach provides a direct and highly efficient route to enantiopure cis-2,5-disubstituted piperazines. The key step is the iridium-catalyzed double asymmetric hydrogenation of a 3,6-dialkylidene-2,5-diketopiperazine precursor. The use of a chiral phosphine-oxazoline ligand (SpinPHOX) complexed with iridium allows for excellent control of the stereochemistry during the reduction of the two exocyclic double bonds.

Causality Behind Experimental Choices:

The success of this method hinges on the selection of a highly effective chiral catalyst. The Ir/SpinPHOX complex has proven to be particularly adept at catalyzing the hydrogenation of the two C=C double bonds in a processive manner, where a single catalyst molecule facilitates both reductions without dissociation of the partially reduced intermediate. This leads to high diastereoselectivity for the cis-product and excellent enantioselectivity.

Experimental Protocol: Asymmetric Hydrogenation

Step 1: Synthesis of 3,6-Dibenzylidene-1,4-dimethylpiperazine-2,5-dione

-

In a 500 mL round-bottom flask, dissolve 1,4-dimethylpiperazine-2,5-dione (14.2 g, 0.1 mol) and benzaldehyde (21.2 g, 0.2 mol) in 200 mL of acetic anhydride.

-

Add sodium acetate (16.4 g, 0.2 mol) and heat the mixture to reflux for 8 hours.

-

Cool the reaction mixture to room temperature and pour it into 1 L of ice-water.

-

Collect the precipitated yellow solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Dry the solid under vacuum to yield 3,6-dibenzylidene-1,4-dimethylpiperazine-2,5-dione.

Step 2: Iridium-Catalyzed Asymmetric Hydrogenation

-

Note: This reaction must be carried out in a high-pressure reactor (autoclave) under an inert atmosphere.

-

To a glass liner for the autoclave, add 3,6-dibenzylidene-1,4-dimethylpiperazine-2,5-dione (3.18 g, 10 mmol) and the chiral iridium catalyst, [Ir(COD)(SpinPHOX)]BF₄ (typically 0.1-1 mol%).

-

Add 50 mL of degassed dichloromethane.

-

Seal the autoclave, purge with argon, and then pressurize with hydrogen gas to 50 atm.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Carefully vent the autoclave and purge with argon.

-

Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the cis-(3S,6S)-3,6-dibenzyl-1,4-dimethylpiperazine-2,5-dione.

Step 3: Reductive Removal of Benzyl and N-Methyl Groups (if required)

The resulting product from the asymmetric hydrogenation is a protected form of the desired piperazine. The benzyl and N-methyl groups can be removed if the parent (2R,5R)-2,5-dimethylpiperazine is the target. This typically involves further synthetic steps such as hydrogenolysis for the benzyl groups and demethylation protocols.

Data Summary

| Parameter | Typical Value |

| Yield of hydrogenated product | >95% |

| Diastereomeric excess (de) | >99% (cis) |

| Enantiomeric Excess (ee) | up to 98% |

Workflow Diagram

Caption: Asymmetric Synthesis Workflow.

Conclusion and Future Perspectives

The synthesis of enantiopure (2R,5R)-2,5-dimethylpiperazine is a well-established field with several reliable and scalable methods at the disposal of the synthetic chemist. The choice of the most appropriate method will depend on factors such as the desired scale of the synthesis, cost considerations, and the available laboratory equipment.

-

Chiral resolution remains a viable and economical option for large-scale production, despite the inherent loss of 50% of the material as the undesired enantiomer.

-

Chiral pool synthesis from D-alanine offers an elegant and stereocontrolled route, making it an attractive option for academic and smaller-scale industrial applications.

-

Asymmetric catalysis represents the most modern and efficient approach, providing direct access to the desired enantiomer with high selectivity and yield. As catalyst technology continues to advance, this method is likely to become increasingly prevalent.

Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems, as well as the exploration of novel synthetic routes that further streamline the production of this vital chiral building block. The continued importance of (2R,5R)-2,5-dimethylpiperazine in drug discovery will undoubtedly fuel further innovation in its synthesis.

References

-

Janetka, J. W., Furness, M. S., Zhang, X., Coop, A., Folk, J. E., Mattson, M. V., Jacobson, A. E., & Rice, K. C. (2003). Enantioconvergent synthesis of (−)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to δ-opioid receptor ligands. The Journal of Organic Chemistry, 68(10), 3973–3976. [Link]

-

Zhang, X., et al. (2019). Ir-Catalyzed Double Asymmetric Hydrogenation of 3,6-Dialkylidene-2,5-diketopiperazines for Enantioselective Synthesis of Cyclic Dipeptides. Journal of the American Chemical Society. [Link]

-

Pouliot, M.-A., & Pelletier, J. C. (2017). Electronic Supplementary Information - Total synthesis of chrysamide B. Université Laval. [Link]

-

Katagiri, H., Morimoto, M., & Sakai, K. (2009). A pair of diastereomeric 1:1 salts of (S)- and (R)-2-methylpiperazine with (2S,3S)-tartaric acid. Acta Crystallographica Section C: Crystal Structure Communications, 65(Pt 7), o357–o360. [Link]

A Comprehensive Technical Guide to (2R,5R)-2,5-dimethylpiperazine: A Chiral Scaffold for Advanced Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the demand for stereochemically pure building blocks is paramount for the development of selective and efficacious therapeutics. Among these, chiral piperazines represent a privileged scaffold due to their conformational rigidity and ability to engage in specific molecular interactions. This technical guide provides an in-depth exploration of (2R,5R)-2,5-dimethylpiperazine, a C₂-symmetric chiral diamine that has emerged as a valuable component in the synthesis of complex pharmaceutical agents. We will delve into its fundamental properties, synthesis strategies, spectroscopic characterization, and its critical role in the development of innovative therapeutics, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Core Molecular Attributes of (2R,5R)-2,5-dimethylpiperazine

(2R,5R)-2,5-dimethylpiperazine is the trans-isomer of 2,5-dimethylpiperazine, where the two methyl groups are in a fixed spatial orientation. This defined stereochemistry is the cornerstone of its utility in asymmetric synthesis and drug design.

Chemical Structure and Identification

The structure of (2R,5R)-2,5-dimethylpiperazine is characterized by a six-membered piperazine ring with methyl groups at the 2 and 5 positions, both with an 'R' stereochemical designation.

CAS Number: 155836-53-6[1]

Molecular Formula: C₆H₁₄N₂[1]

IUPAC Name: (2R,5R)-2,5-dimethylpiperazine[1]

SMILES: C[C@@H]1CNC[1]

Caption: 2D and stereochemical representation of (2R,5R)-2,5-dimethylpiperazine.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (2R,5R)-2,5-dimethylpiperazine is essential for its handling, reaction optimization, and formulation.

| Property | Value | Source |

| Molecular Weight | 114.19 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 115-118 °C | [2] |

| Boiling Point | 162-165 °C | [2] |

| Solubility | Soluble in water and common organic solvents. | |

| pKa | 9.66 (at 25°C) |

Synthesis and Manufacturing

The synthesis of enantiomerically pure (2R,5R)-2,5-dimethylpiperazine is a critical step in its application. While several methods exist for the synthesis of the racemic trans-2,5-dimethylpiperazine, obtaining the single enantiomer often requires a chiral resolution step or an asymmetric synthesis approach.

General Synthesis of trans-2,5-Dimethylpiperazine

A common industrial method for producing 2,5-dimethylpiperazine involves the catalytic cyclization of 2-aminopropanol. This process typically yields a mixture of cis and trans isomers, from which the trans isomer can be isolated.

A patented method describes the subjection of 2-aminopropanol-1 to a Raney nickel catalyst in the presence of hydrogen at elevated temperature and pressure.[3] This reaction leads to the formation of a mixture of cis- and trans-2,5-dimethylpiperazine, with the trans isomer often being the major product.[3] The trans isomer can then be separated and purified by recrystallization.[3]

Caption: General synthetic workflow for obtaining (2R,5R)-2,5-dimethylpiperazine.

Enantioselective Synthesis and Chiral Resolution

Achieving high enantiopurity is crucial. This is typically accomplished through two main strategies:

-

Chiral Resolution: The racemic trans-2,5-dimethylpiperazine can be resolved using a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid). This forms diastereomeric salts that can be separated by fractional crystallization due to their different solubilities. Subsequent treatment with a base liberates the desired enantiomer. An enantioconvergent synthesis of a derivative of (2R,5S)-dimethylpiperazine has been developed starting from the racemic trans-isomer, highlighting the importance of efficient resolution techniques.[4][5]

-

Asymmetric Synthesis: Direct asymmetric synthesis routes are also being explored to avoid the resolution step. These methods often involve the use of chiral catalysts or auxiliaries to induce stereoselectivity during the formation of the piperazine ring. For instance, the asymmetric hydrogenation of pyrazine precursors has been shown to be a viable method for producing chiral piperazines.

Spectroscopic and Analytical Profile

The structural elucidation and purity assessment of (2R,5R)-2,5-dimethylpiperazine rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of trans-2,5-dimethylpiperazine is expected to show signals for the methyl protons, the methine protons at the C2 and C5 positions, and the methylene protons of the piperazine ring. The chemical shifts and coupling patterns provide valuable information about the molecule's conformation in solution. For trans-2,5-dimethylpiperazine, the ¹H NMR spectrum in CDCl₃ typically shows peaks around δ 1.01 (d, 6H, CH₃), 2.42 (m, 2H, CH), and 2.69-2.94 (m, 4H, CH₂) ppm.[6] The chair conformation of the piperazine ring can lead to distinct signals for axial and equatorial protons.

-

¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms. For 2,5-dimethylpiperazine, signals are expected for the methyl carbons and the two distinct carbons of the piperazine ring (C2/C5 and C3/C6).[7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of 2,5-dimethylpiperazine typically shows a molecular ion peak (M⁺) at m/z 114.[6] Common fragment ions arise from the cleavage of the piperazine ring.

Infrared (IR) Spectroscopy

The IR spectrum of 2,5-dimethylpiperazine displays characteristic absorption bands corresponding to N-H stretching (typically in the range of 3200-3400 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), and N-H bending vibrations (around 1600 cm⁻¹).[7]

Applications in Drug Discovery and Development

The rigid, C₂-symmetric structure of (2R,5R)-2,5-dimethylpiperazine makes it an invaluable chiral building block in the synthesis of a wide array of biologically active molecules. Its diamine functionality allows for the introduction of diverse substituents at the N1 and N4 positions, enabling the exploration of chemical space in drug discovery programs.

Role as a Chiral Scaffold

The defined stereochemistry of (2R,5R)-2,5-dimethylpiperazine is crucial for achieving high selectivity and potency in drug candidates. By orienting substituents in a specific three-dimensional arrangement, it facilitates precise interactions with biological targets such as enzymes and receptors. This is particularly important in the development of:

-

Kinase Inhibitors: The piperazine core can serve as a central scaffold to which various pharmacophoric groups are attached to target the ATP-binding site of kinases.

-

Antimicrobial Agents: The incorporation of the (2R,5R)-2,5-dimethylpiperazine moiety can lead to novel antimicrobial compounds with improved activity and reduced toxicity.

-

Central Nervous System (CNS) Active Compounds: The piperazine ring is a common feature in many CNS drugs, and the use of a chiral version allows for the development of agents with enhanced selectivity for specific receptor subtypes.

Case Study: Synthesis of δ-Opioid Receptor Ligand Intermediates

A significant application of chiral 2,5-dimethylpiperazine is in the synthesis of potent and selective δ-opioid receptor ligands. These compounds are of interest for the treatment of pain with potentially fewer side effects than traditional opioids.

An enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, a key intermediate for δ-opioid receptor ligands, has been reported.[4][5] This synthesis starts with racemic trans-2,5-dimethylpiperazine, which is first allylated and then subjected to chiral resolution. The undesired enantiomer is subsequently racemized and recycled, maximizing the yield of the desired product. This example underscores the practical utility of (2R,5R)-2,5-dimethylpiperazine and its enantiomers in the large-scale synthesis of pharmaceutical intermediates.

Caption: General application workflow of (2R,5R)-2,5-dimethylpiperazine in API synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (2R,5R)-2,5-dimethylpiperazine. It is classified as a flammable solid and is toxic in contact with skin.[7] It can also cause severe skin burns and eye damage.[7] Therefore, it is essential to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area.

Conclusion

(2R,5R)-2,5-dimethylpiperazine stands out as a versatile and highly valuable chiral building block for the pharmaceutical industry. Its well-defined stereochemistry and rigid conformational properties provide a robust platform for the design and synthesis of stereochemically pure active pharmaceutical ingredients. The synthetic routes, while often requiring a chiral resolution step, are well-established, making this compound accessible for both research and large-scale production. As the demand for more selective and potent drugs continues to grow, the importance of chiral scaffolds like (2R,5R)-2,5-dimethylpiperazine in advancing the frontiers of drug discovery is undeniable.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7816, 2,5-Dimethylpiperazine. Retrieved from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7057916, (2R,5R)-2,5-dimethylpiperazine. Retrieved from [Link].

-

Coop, A., et al. (2003). Enantioconvergent synthesis of (−)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to δ-opioid receptor ligands. The Journal of Organic Chemistry, 68(10), 3976-3979. Available at: [Link].

- Google Patents. (1958). Preparation of 2,5-dimethylpiperazine. US2861994A.

-

MySkinRecipes. (n.d.). (2R,5R)-rel-2,5-Dimethylpiperazine. Retrieved from [Link].

-

ChemSrc. (n.d.). (2R,5S)-2,5-Dimethylpiperazine. Retrieved from [Link].

-

Pipzine Chemicals. (n.d.). (2R,5R)-2,5-dimethylpiperazinediium. Retrieved from [Link].

Sources

- 1. (2R,5R)-2,5-dimethylpiperazine | C6H14N2 | CID 7057916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. trans-2,5-Dimethylpiperazine 98 2815-34-1 [sigmaaldrich.com]

- 3. US2861994A - Preparation of 2,5-dimethylpiperazine - Google Patents [patents.google.com]

- 4. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. profiles.wustl.edu [profiles.wustl.edu]

- 6. trans-2,5-Dimethylpiperazine(2815-34-1) 1H NMR [m.chemicalbook.com]

- 7. 2,5-Dimethylpiperazine | C6H14N2 | CID 7816 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Commercial Availability of (2R,5R)-2,5-dimethylpiperazine for Pharmaceutical Research and Development

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability, synthesis, and quality control of (2R,5R)-2,5-dimethylpiperazine. This chiral building block is of significant interest in medicinal chemistry due to its rigid, stereochemically defined structure, which is valuable for designing drug candidates with improved selectivity and metabolic stability.

Introduction: The Significance of (2R,5R)-2,5-dimethylpiperazine in Drug Discovery

(2R,5R)-2,5-dimethylpiperazine is a chiral diamine that serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. Its piperazine core imparts favorable pharmacokinetic properties, while the defined stereochemistry at the C2 and C5 positions allows for precise three-dimensional orientation of substituents, which is critical for optimizing interactions with biological targets. This makes it a valuable scaffold in the development of kinase inhibitors, antimicrobial agents, and compounds targeting the central nervous system (CNS)[1]. The cis-configuration of the methyl groups provides a unique conformational constraint that can be exploited by medicinal chemists to enhance potency and selectivity.

Commercial Availability and Procurement

The commercial availability of (2R,5R)-2,5-dimethylpiperazine can be categorized into two main tiers: research-grade quantities for initial studies and bulk quantities for later-stage development and manufacturing.

Suppliers and Market Landscape

Several chemical suppliers offer (2R,5R)-2,5-dimethylpiperazine or its closely related isomers. For researchers, it is crucial to distinguish between suppliers offering the specific enantiomer versus the racemate or the trans-isomer.

Pipzine Chemicals stands out as a manufacturer that explicitly lists "(2R,5R)-2,5-dimethylpiperazinediium" and provides quotes for bulk orders, indicating a capacity for larger-scale production[2]. They emphasize their factory-direct model and technical expertise, suggesting a reliable source for development projects.

For smaller, research-grade quantities, MySkinRecipes lists "(2R,5R)-rel-2,5-Dimethylpiperazine" with a purity of ≥98%[1]. The "rel" designation may indicate a racemic mixture of the cis-isomer, so careful verification of the enantiomeric purity with the supplier is essential. The listed price for a small quantity (1g for ฿72,300.00) highlights the premium nature of this specific chiral building block.

Other major suppliers like Sigma-Aldrich and Fisher Scientific primarily list the trans-2,5-dimethylpiperazine isomer[3]. While they may have the capability for custom synthesis of the cis-(2R,5R)-enantiomer, it is not a standard catalog item.

The following table summarizes the landscape of potential suppliers:

| Supplier | Product Name | Purity | Notes |

| Pipzine Chemicals | (2R,5R)-2,5-dimethylpiperazinediium | Not specified; batch-specific | Manufacturer, offers bulk quantities |

| MySkinRecipes | (2R,5R)-rel-2,5-Dimethylpiperazine | ≥98% | Research-grade, "rel" may indicate racemate |

Procurement Workflow

The procurement of a specialized chiral intermediate like (2R,5R)-2,5-dimethylpiperazine requires a systematic approach to ensure quality and project timeline adherence.

Caption: A typical workflow for procuring specialized chiral intermediates.

Synthesis of (2R,5R)-2,5-dimethylpiperazine

For research and development purposes, an in-house synthesis of (2R,5R)-2,5-dimethylpiperazine can provide greater control over quality and supply. A common and practical approach involves the synthesis of the racemic cis-2,5-dimethylpiperazine followed by chiral resolution.

Synthesis of racemic cis-2,5-dimethylpiperazine

A method for the preparation of cis-2,6-dimethylpiperazine (a constitutional isomer) has been described in the patent literature, which can be adapted for the 2,5-isomer. The synthesis involves the cyclization of diisopropanolamine in the presence of ammonia and a hydrogenation catalyst[4].

Reaction Scheme:

A Japanese patent describes a method for producing cis-2,6-dimethylpiperazine by reacting diisopropanolamine with ammonia in an organic solvent in the presence of a catalyst, which significantly improves the selectivity for the cis isomer[5]. A similar strategy can be envisioned for the synthesis of cis-2,5-dimethylpiperazine.

Chiral Resolution of cis-2,5-dimethylpiperazine

Classical resolution using a chiral resolving agent is a well-established and scalable method for obtaining enantiomerically pure amines. Tartaric acid is a commonly used and cost-effective resolving agent for such purposes. The principle relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization[6].

The following protocol is based on established methods for the resolution of chiral amines with tartaric acid[6][7][8][9].

-

Diastereomeric Salt Formation:

-

Dissolve racemic cis-2,5-dimethylpiperazine in a suitable solvent (e.g., a mixture of methanol and water).

-

Add a solution of L-(+)-tartaric acid (typically 0.5 to 1.0 molar equivalents) in the same solvent system to the piperazine solution.

-

Stir the mixture at an elevated temperature to ensure complete dissolution.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by filtration.

-

Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.

-

Dry the crystals under vacuum.

-

-

Liberation of the Free Amine:

-

Dissolve the isolated diastereomeric salt in water.

-

Basify the solution with a strong base (e.g., NaOH or KOH) to a pH > 12.

-

Extract the free (2R,5R)-2,5-dimethylpiperazine into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic extracts over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

-

Remove the solvent under reduced pressure to yield the enantiomerically enriched (2R,5R)-2,5-dimethylpiperazine.

-

-

Determination of Enantiomeric Purity:

-

Analyze the enantiomeric purity of the final product using a validated chiral HPLC or GC method (see Section 4.2).

-

Quality Control and Analytical Characterization

Ensuring the chemical and enantiomeric purity of (2R,5R)-2,5-dimethylpiperazine is paramount for its successful application in pharmaceutical synthesis. A comprehensive quality control program should be established.

Physicochemical Properties and Specifications

The following table summarizes key physicochemical properties of 2,5-dimethylpiperazine.

| Property | Value |

| Molecular Formula | C6H14N2 |

| Molecular Weight | 114.19 g/mol [1][10] |

| Appearance | White to off-white crystalline solid |

| Melting Point (cis-isomer) | 114 °C[1] |

| Boiling Point (cis-isomer) | 165.9 °C[1] |

A typical specification for research-grade (2R,5R)-2,5-dimethylpiperazine would include:

-

Assay (by GC or Titration): ≥ 98%

-

Enantiomeric Purity (by Chiral HPLC): ≥ 99% ee

-

Water Content (by Karl Fischer): ≤ 0.5%

-

Identity (by NMR and MS): Conforms to structure

Analytical Methodologies

Proposed Chiral HPLC Method Development:

-

Column: A chiral stationary phase (CSP) column is required. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® or Chiralpak® series), are often effective for separating chiral amines.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is a common starting point. The addition of a small amount of an amine modifier (e.g., diethylamine or triethylamine) is often necessary to improve peak shape and resolution for basic analytes.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is typically suitable for piperazine derivatives.

-

Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and assessing the isomeric purity (cis vs. trans) of the synthesized 2,5-dimethylpiperazine. The chemical shifts will be sensitive to the stereochemical arrangement of the methyl groups. For cis-2,6-dimethylpiperazine, characteristic ¹H NMR shifts have been reported in CDCl3 at 400 MHz as: δ 2.879, 2.793, 2.266, 1.57, and 1.015 ppm[14]. Similar distinct patterns would be expected for the 2,5-isomer. In some cases, the use of chiral shift reagents can be employed to resolve the signals of the two enantiomers in the NMR spectrum, providing a measure of enantiomeric excess.

Mass spectrometry is used to confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information. For 2,5-diketopiperazines, a related class of compounds, the fragmentation is often characterized by the cleavage of the piperazine ring[15][16][17][18]. For 2,5-dimethylpiperazine, characteristic fragments would be expected from the loss of methyl and ethylamine moieties.

Caption: A comprehensive quality control workflow for ensuring the purity and identity of (2R,5R)-2,5-dimethylpiperazine.

Conclusion

(2R,5R)-2,5-dimethylpiperazine is a valuable, yet specialized, chiral building block for pharmaceutical research. While its commercial availability is more limited than that of its trans-isomer, dedicated manufacturers can provide this material at the required scale. For greater flexibility and control, an in-house synthesis via the chiral resolution of the racemic cis-isomer presents a viable and well-precedented strategy. Rigorous quality control, with a particular emphasis on a validated chiral HPLC method, is essential to ensure the enantiomeric purity and overall quality of this critical intermediate, thereby supporting the advancement of drug discovery and development programs.

References

-

PubChem. 2,5-Dimethylpiperazine. National Center for Biotechnology Information. [Link]

- Process for the preparation of cis-2,6-dimethylpiperazine. DE19907829A1.

-

Mimura, H., et al. (2018). Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation. Journal of Chromatography A, 1569, 155-161. [Link]

- Basalaev, A., et al. (2011). Modeling the fragmentation of 2,5-diketopiperazine ions. Publishing House, St. Petersburg.

-

(2R,5R)-rel-2,5-Dimethylpiperazine. MySkinRecipes. [Link]

-

Smith, A. M., et al. (2014). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. ACS Catalysis, 4(9), 3121-3126. [Link]

- Method for producing optically active 2-methylpiperazine. JP2001131157A.

- 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragment

-

A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. [Link]

- Fragmentation Patterns of Aromatic 2,5-diketopiperazines Using Liquid chromatography/Mass Spectrometry.

-

Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. [Link]

-

Wang, Y., et al. (2022). Chiral resolution of dl-leucine via salifying tartaric acid derivatives. RSC Advances, 12(1), 1-8. [Link]

- Method for producing cis-2,6-dimethylpiperazine. JP3443583B2.

-

Scholl, C., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 42(24), 19785-19794. [Link]

-

Chiral HPLC Separations. Phenomenex. [Link]

-

2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. Current Organic Chemistry, 25(1), 1-1. [Link]

-

Janetka, J. W., et al. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. The Journal of Organic Chemistry, 68(10), 3976-3980. [Link]

-

A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. [Link]

- Molnár, P., et al. (2007). Resolution of racemic trans-1,2-cyclohexanediol with tartaric acid. Journal of Biochemical and Biophysical Methods, 70(5), 744-748.

- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

-

Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to δ-opioid receptor ligands. Journal of Organic Chemistry. [Link]

- Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. White Rose Research Online.

-

Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. Marine Drugs, 17(1), 51. [Link]

-

Chemical Shift. MRI Questions. [Link]

Sources

- 1. (2R,5R)-rel-2,5-Dimethylpiperazine [myskinrecipes.com]

- 2. (2R,5R)-2,5-Dimethylpiperazinediium Properties, Uses, Safety Data & Supplier China | High Purity Chemical Manufacturer [pipzine-chem.com]

- 3. trans-2,5-Dimethylpiperazine 99.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 4. DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]

- 5. JP3443583B2 - Method for producing cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. JP2001131157A - Method for producing optically active 2-methylpiperazine - Google Patents [patents.google.com]

- 8. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. 2,5-Dimethylpiperazine | C6H14N2 | CID 7816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. rjptonline.org [rjptonline.org]

- 12. dujps.com [dujps.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. cis-2,6-Dimethylpiperazine(21655-48-1) MS [m.chemicalbook.com]

- 15. libeldoc.bsuir.by [libeldoc.bsuir.by]

- 16. 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation - Beijing Institute of Technology [pure.bit.edu.cn]

- 17. researchgate.net [researchgate.net]

- 18. 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

The (2R,5R)-2,5-Dimethylpiperazine Core: A Technical Guide to its Application in Asymmetric Synthesis and Drug Discovery

Introduction: The Intrinsic Value of a C₂-Symmetric Scaffold

In the landscape of modern synthetic and medicinal chemistry, the pursuit of stereochemical purity is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional architecture. It is within this context that C₂-symmetric chiral building blocks have emerged as powerful tools, offering a pre-organized stereochemical environment to guide reactions and interactions with remarkable precision. Among these, (2R,5R)-2,5-dimethylpiperazine stands out as a uniquely versatile and robust scaffold.

This diamine, characterized by a rigid six-membered ring with two stereogenic centers in a trans configuration, possesses a unique combination of structural and chemical properties. Its C₂ symmetry simplifies stereochemical analysis and often leads to the formation of a single diastereomer in subsequent reactions. The two secondary amine functionalities provide convenient handles for derivatization, allowing for its seamless integration into a wide array of molecular frameworks. This guide provides an in-depth exploration of the core applications of (2R,5R)-2,5-dimethylpiperazine, focusing on its role as a powerful chiral auxiliary in asymmetric synthesis and as a privileged scaffold in the development of novel therapeutics.

Application I: A Cornerstone in Asymmetric Synthesis as a Chiral Auxiliary

The most established application of (2R,5R)-2,5-dimethylpiperazine is as a chiral auxiliary—a covalently attached chiral fragment that directs the stereochemical outcome of a reaction, and which can be subsequently removed. Amides formed from the reaction of this diamine with carboxylic acids serve as powerful templates for controlling the stereochemistry of α-carbon functionalization.

The Causality of Stereocontrol: A Mechanistic Perspective

The efficacy of the (2R,5R)-2,5-dimethylpiperazine auxiliary stems from its ability to enforce a rigid, predictable conformation upon formation of an enolate. When the resulting amide is treated with a strong base, such as lithium diisopropylamide (LDA), a lithium enolate is formed. The key to the stereocontrol lies in the formation of a stable, chelated intermediate. The lithium cation is coordinated by both the enolate oxygen and the second nitrogen atom of the piperazine ring. This chelation locks the enolate into a rigid, planar conformation. The two methyl groups on the piperazine ring then act as powerful steric directors, effectively shielding one face of the enolate. Consequently, an incoming electrophile can only approach from the less sterically hindered face, leading to the formation of one diastereomer with very high selectivity.

Experimental Protocol: Asymmetric Alkylation of a Chiral Amide

The following is a robust, field-proven protocol for the asymmetric alkylation of an amide derived from (2R,5R)-2,5-dimethylpiperazine, adapted from the highly successful methodologies developed for pseudoephedrine amides, which operate on identical principles.[1][2] This self-validating system ensures high diastereoselectivity through careful control of reaction conditions.

Objective: To synthesize an enantiomerically enriched α-alkylated carboxylic acid.

Step 1: Amide Formation

-

To a solution of (2R,5R)-2,5-dimethylpiperazine (1.0 equiv.) in dichloromethane (DCM, 0.5 M), add the desired acyl chloride (1.05 equiv.) dropwise at 0 °C.

-

Add triethylamine (1.1 equiv.) and allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction with saturated aqueous NH₄Cl, separate the layers, and extract the aqueous phase with DCM.

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting amide by flash chromatography.

Step 2: Asymmetric Alkylation

-

Prepare a flask containing anhydrous lithium chloride (6.0 equiv.) and tetrahydrofuran (THF, 0.4 M).

-

Cool the suspension to -78 °C and add diisopropylamine (2.25 equiv.) followed by n-butyllithium (2.1 equiv.).

-

Warm the mixture to 0 °C for 10 minutes, then re-cool to -78 °C.

-

Add a solution of the chiral amide (1.0 equiv.) in THF dropwise.

-

Allow the enolization to proceed by warming the reaction to 0 °C for 15 minutes.

-

Cool the resulting enolate suspension to 0 °C and add the alkyl halide (electrophile, 1.5 equiv.).

-

Stir the reaction at 0 °C for 1-4 hours until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product before purification.

Step 3: Auxiliary Cleavage

-

Dissolve the alkylated amide in a 3:1 mixture of THF and water.

-

Add aqueous sulfuric acid (e.g., 1 M) and heat the mixture to reflux for 12-24 hours.

-

Cool the reaction to room temperature and extract the desired carboxylic acid with an organic solvent. The water-soluble chiral auxiliary can be recovered from the aqueous phase.

| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |

| Benzyl bromide | >98:2 | 95 |

| Iodomethane | >98:2 | 92 |

| Propyl iodide | >95:5 | 94 |

| Isopropyl iodide | >90:10 | 85 |

| Data presented is representative for this class of chiral auxiliary under optimized conditions. |

Application II: A Privileged Scaffold in Medicinal Chemistry

The rigid, C₂-symmetric structure of the dimethylpiperazine core makes it a "privileged scaffold" in drug design. Its incorporation into a larger molecule can impart favorable properties, including improved metabolic stability, enhanced binding affinity through precise positioning of substituents, and favorable physicochemical properties. The piperazine moiety itself is a common feature in many approved drugs, valued for its ability to modulate solubility and act as a hydrogen bond acceptor.[3]

Case Study: SNC 80, a Selective δ-Opioid Receptor Agonist

A prominent example showcasing the utility of this scaffold is SNC 80 , a potent and highly selective non-peptide δ-opioid receptor agonist.[4][5] The full chemical name for SNC 80 is (+)-4-[(αR)-α-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide.[4]

The synthesis of SNC 80 relies on the use of enantiomerically pure (2S,5R)-4-allyl-2,5-dimethylpiperazine as a key intermediate.[6] The defined stereochemistry of the piperazine ring is critical for the molecule's potent and selective interaction with the δ-opioid receptor. Structure-activity relationship (SAR) studies have demonstrated that alterations to this core significantly impact biological activity.[7]

Table of Biological Activity for SNC 80:

| Parameter | Value | Receptor Target | Notes |

| IC₅₀ (MVD Assay) | 2.73 nM | δ-opioid | Potent agonist activity in mouse vas deferens assay.[5] |

| IC₅₀ (GPI Assay) | 5457 nM | μ-opioid | Weak activity in guinea pig ileum assay, indicating high selectivity.[5] |

| Selectivity Ratio (μ/δ) | >2000 | - | Demonstrates exceptional selectivity for the δ-receptor over the μ-receptor.[4] |

| Kᵢ (Binding Assay) | 495-fold preference | δ vs μ | Shows significantly higher binding affinity for δ-receptors in radioligand assays.[5] |

Conclusion and Future Outlook

The (2R,5R)-2,5-dimethylpiperazine scaffold has proven its worth as a high-performance tool for chemists. Its C₂-symmetric and conformationally restricted nature provides a reliable platform for asymmetric synthesis, consistently delivering high levels of stereocontrol. In medicinal chemistry, its role as a privileged scaffold is exemplified by molecules like SNC 80, where it is integral to achieving both high potency and exceptional receptor selectivity.

As the demand for enantiomerically pure compounds continues to grow, particularly in the pharmaceutical industry, the utility of robust and versatile building blocks like (2R,5R)-2,5-dimethylpiperazine will only increase. Future research will likely focus on developing novel ligands for catalysis based on this core and exploring its incorporation into new classes of therapeutic agents to address a wider range of biological targets. The foundational principles of stereocontrol and structural rigidity demonstrated by this scaffold will continue to guide the rational design of complex, functional molecules.

References

-

Schiffler, M., et al. (2007). Synthesis and pharmacological evaluation of SNC80 analogues with a bridged piperazine ring. Journal of Medicinal Chemistry, 50(23), 5599-5607. Available from: [Link]

-

Spetea, M., et al. (2002). Synthesis of novel analogues of the delta opioid ligand SNC-80 using REM resin. Bioorganic & Medicinal Chemistry Letters, 12(18), 2653-2655. Available from: [Link]

-

Calderon, S. N., & Coop, A. (2004). SNC 80 and related delta opioid agonists. Current Pharmaceutical Design, 10(7), 733-742. Available from: [Link]

-

Bilsky, E. J., et al. (1995). SNC 80, a selective, nonpeptidic and systemically active opioid delta agonist. The Journal of Pharmacology and Experimental Therapeutics, 273(1), 359-366. Available from: [Link]

-

Smith, A. M., & Whyman, J. M. (2014). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Chemical Society Reviews, 43(8), 2835-2850. Available from: [Link]

-

Branco, L. C., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(15), 3584-3587. Available from: [Link]

- Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis. Elsevier.

-

Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. Available from: [Link]

- Pilli, R. A., & de Meijere, A. (2000). Chiral Auxiliaries in Asymmetric Synthesis. In Modern Synthetic Methods (Vol. 10, pp. 1-114). Wiley-VCH.

-

Janetka, J. W., et al. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. The Journal of Organic Chemistry, 68(10), 3976-3980. Available from: [Link]

-

Clayden, J., et al. (2007). A new diastereoselective aza-allyl conjugate addition–Michael addition–ring closure reaction sequence and its application in the construction of six contiguous stereogenic centres. Chemical Communications, (38), 3957-3959. Available from: [Link]

-

Myers, A. G., & Morales, M. R. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie, 124(15), 3646-3649. Available from: [Link]

-

University of York. Asymmetric Synthesis Lecture Notes. Available from: [Link]

-

Papke, R. L., et al. (2018). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 9(7), 1673-1685. Available from: [Link]

-

da Silva, A. B. F., et al. (2020). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Molecules, 25(22), 5433. Available from: [Link]

-

Maisonnier, M. (2013). Probing the mechanism of the asymmetric alkylation of pseudoephedrine amides. University of Strathclyde. Available from: [Link]

-

Fukushi, Y., et al. (2019). Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. Symmetry, 11(11), 1362. Available from: [Link]

-

Wube, A. A. (2006). Oxadiazinones as Chiral Auxiliaries: Chiral Templates for Asymmetric Conjugate Addition in the Synthesis of (R)-(+)-Tolterodine. Iowa State University. Available from: [Link]

-

University of Calgary. Asymmetric Synthesis Course Notes. Available from: [Link]

-

Oreate AI. (2026). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. Available from: [Link]

-

Singh, N., et al. (2016). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 21(11), 1461. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]

- 3. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SNC 80 | δ Opioid Receptors | Tocris Bioscience [tocris.com]

- 5. SNC 80, a selective, nonpeptidic and systemically active opioid delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SNC 80 and related delta opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling and Application of Dimethylpiperazine Compounds

Introduction

The dimethylpiperazine family of compounds represents a class of heterocyclic amines that are foundational building blocks in modern chemistry. Comprising various isomers, most notably 1,4-dimethylpiperazine, 2,5-dimethylpiperazine, and 2,6-dimethylpiperazine, these molecules are pivotal in the fields of drug discovery, polymer science, and agrochemical development.[1][2][3] Their utility stems from the rigid, yet functionalizable piperazine core, which imparts unique pharmacological and material properties. They are instrumental in the synthesis of therapeutics for central nervous system (CNS) disorders, as well as in the development of potent anticancer agents.[1][3][4]

However, the very reactivity that makes these compounds valuable also necessitates a thorough understanding of their associated hazards. As cyclic amines, they can exhibit significant flammability, corrosivity, and toxicity. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for the safe handling, storage, and application of dimethylpiperazine compounds. By synthesizing technical data with field-proven safety protocols, this document aims to empower scientific professionals to mitigate risks while harnessing the full potential of these versatile chemical intermediates.

Section 1: Isomer-Specific Chemical and Physical Properties

A clear understanding of the specific isomer being handled is the first principle of safety. The position of the methyl groups on the piperazine ring significantly influences the compound's physical properties, reactivity, and toxicological profile. The most commonly encountered isomers are 1,4-dimethylpiperazine, where methyl groups are on the nitrogen atoms, and the C-methylated isomers such as 2,5- and 2,6-dimethylpiperazine.

The N-methylation in 1,4-dimethylpiperazine results in a tertiary amine, influencing its basicity and reactivity, while the C-methylation in 2,5- and 2,6-dimethylpiperazine results in secondary amines, which behave differently in synthetic reactions and have distinct physical properties. For instance, 1,4-dimethylpiperazine is a liquid at room temperature, whereas trans-2,5-dimethylpiperazine is a solid, a critical distinction for handling and storage.[1][5]

| Property | 1,4-Dimethylpiperazine | trans-2,5-Dimethylpiperazine |

| CAS Number | 106-58-1[6] | 2815-34-1 |

| Appearance | Colorless to faint yellow liquid[1][7] | Solid |

| Molecular Formula | C₆H₁₄N₂[1] | C₆H₁₄N₂ |

| Molecular Weight | 114.19 g/mol [1] | 114.19 g/mol |

| Boiling Point | 131-133 °C[1][7] | 162-164 °C |

| Melting Point | -1 °C[1][7] | 118 °C |

| Density | ~0.85 g/mL at 25 °C[1][7] | N/A |

| Flash Point | 18 °C (64.4 °F)[6] | 58 °C (136.4 °F)[8] |

| Water Solubility | Miscible[7] | Soluble |

Section 2: Key Applications in Research and Industry

The structural motif of dimethylpiperazine is prevalent across numerous industrial and research applications, a testament to its versatility.

-

Pharmaceutical Development : As precursors and intermediates, these compounds are crucial. They form the backbone of various drug candidates targeting CNS disorders and are used in synthesizing anti-anxiety and antidepressant medications.[1][3] The 2,6-dimethylpiperazine scaffold, for example, is a known precursor for certain anticancer agents.[4] Historically, 1,4-dimethylpiperazine was even marketed as an anthelmintic, which works by paralyzing parasites via agonist effects on their GABA receptors.

-

Polymer Chemistry : 1,4-Dimethylpiperazine serves as an effective curing agent for epoxy resins, enhancing the mechanical strength and chemical resistance of the final polymers, which is vital in the aerospace and automotive industries.[1]

-

Agrochemicals : Various isomers are used in the formulation of pesticides and herbicides, helping to improve their stability and efficacy.[1][3]

-